Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-
Overview
Description
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, is an organic compound with a molecular formula of C10H13NO2. This compound is an amide of cinnamic acid, and is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 122-124°C and a boiling point of 188-190°C. It is insoluble in water and soluble in organic solvents such as ethanol and acetone. Cinnamamide has a wide range of applications, including its use as a starting material for the synthesis of various compounds, its use as a reagent in organic reactions, and its role in biological research.
Scientific Research Applications
Biocatalysis in Pharmaceutical Synthesis
Cinnamamide derivatives have been highlighted for their potential in biocatalysis, which is a green technology used for the synthesis of active pharmaceutical ingredients. This application is significant due to its environmentally friendly approach and efficiency in producing pharmaceuticals .
Antimicrobial Activities
Some cinnamamide derivatives have shown effectiveness as antimicrobial agents. The presence of cinnamic acid moiety and benzenesulfonamide groups in these compounds contributes to their biological activities, which could be explored further in “Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-” for potential antimicrobial uses .
Anticancer Properties
Derivatives of cinnamamide have been synthesized and evaluated for their cytotoxic activity against cancer cells. For instance, hydroxycinnamide compounds derived from various acids showed potential against leukemia cells. This suggests that “Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-” could also be investigated for its anticancer properties .
Antioxidant Activity
The antioxidant potential is another area where cinnamamide derivatives could be applied. Their ability to donate a hydron to an acceptor indicates a possible role in combating oxidative stress within biological systems .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUTQNKCXHALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942534 | |
Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20375-37-5 | |
Record name | Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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